molecular formula C11H14N4O B1493234 (1-(2-Azidoethyl)indolin-6-yl)methanol CAS No. 2098133-48-1

(1-(2-Azidoethyl)indolin-6-yl)methanol

Cat. No. B1493234
CAS RN: 2098133-48-1
M. Wt: 218.26 g/mol
InChI Key: GZLZURZONVCGQG-UHFFFAOYSA-N
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Description

1-(2-Azidoethyl)indolin-6-yl)methanol, or 1-AIM, is a compound with a wide range of potential applications in the fields of biochemistry and pharmacology. It is an azido-substituted indolin-6-ylmethanol, which is a type of heterocyclic aromatic compound. The azido group is a three-atom group containing nitrogen and two carbon atoms, and it is known to be highly reactive. This makes 1-AIM an attractive candidate for various biochemical and pharmacological studies.

Scientific Research Applications

Organic Synthesis

(1-(2-Azidoethyl)indolin-6-yl)methanol: serves as a versatile intermediate in organic synthesis. Its azido group can act as a precursor for the introduction of nitrogen-containing functional groups, which are pivotal in constructing complex molecules. For instance, it can undergo Staudinger reactions to form amines or participate in Huisgen cycloadditions to create 1,2,3-triazoles, compounds with significant pharmaceutical relevance .

Medicinal Chemistry

In medicinal chemistry, (1-(2-Azidoethyl)indolin-6-yl)methanol is utilized to develop novel therapeutic agents. Its indole core is a common motif in natural products and pharmaceuticals, contributing to a wide range of biological activities. Derivatives of this compound have been explored for their potential as acetylcholine esterase inhibitors , which are used in the treatment of Alzheimer’s disease .

Material Science

The compound’s structural features make it suitable for the development of materials with specific properties. For example, its derivatives can be used to create organic fluorescent molecules, which have applications in optoelectronics and as sensors in environmental monitoring .

Biochemistry

In the field of biochemistry, (1-(2-Azidoethyl)indolin-6-yl)methanol and its derivatives are valuable for studying enzyme interactions and mechanisms. They can act as enzyme inhibitors or substrates in enzymatic assays, aiding in the understanding of biochemical pathways .

Pharmacology

Pharmacologically, this compound is a key scaffold in the design of drugs with neuroprotective properties. Research has shown that indoline derivatives can protect against neuronal damage and have potential in treating conditions like ischemic stroke .

Environmental Science

Environmental science benefits from the compound’s reactivity and the ability to form various derivatives. These derivatives can be used to detect environmental pollutants or as degradation products in the study of environmental fate of organic compounds .

Mechanism of Action

Target of Action

It is known that indole derivatives, which include (1-(2-azidoethyl)indolin-6-yl)methanol, bind with high affinity to multiple receptors . These receptors play crucial roles in various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Mode of Action

Indole derivatives are known to interact with their targets, leading to changes in cellular processes . For instance, some indole derivatives have been reported to show inhibitory activity against influenza A .

Biochemical Pathways

Indole and its derivatives are metabolites produced by the metabolism of tryptophan catalyzed by intestinal microorganisms . These metabolites maintain intestinal homeostasis and impact liver metabolism and the immune response .

Pharmacokinetics

It is known that indole and its derivatives, including indolin-2-one, are absorbed within 30 minutes and fully metabolized in 6 hours . These compounds, except for isatin, were found in the brain, indicating their ability to cross the blood-brain barrier .

Result of Action

Indole derivatives are known to have diverse biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Action Environment

Environmental factors can influence the action, efficacy, and stability of (1-(2-Azidoethyl)indolin-6-yl)methanol. For instance, the gut microbiota plays a crucial role in the metabolism of indole and its derivatives . Changes in the gut microbiota composition can therefore potentially affect the action of (1-(2-Azidoethyl)indolin-6-yl)methanol.

properties

IUPAC Name

[1-(2-azidoethyl)-2,3-dihydroindol-6-yl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N4O/c12-14-13-4-6-15-5-3-10-2-1-9(8-16)7-11(10)15/h1-2,7,16H,3-6,8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GZLZURZONVCGQG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C2=C1C=CC(=C2)CO)CCN=[N+]=[N-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(1-(2-Azidoethyl)indolin-6-yl)methanol

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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